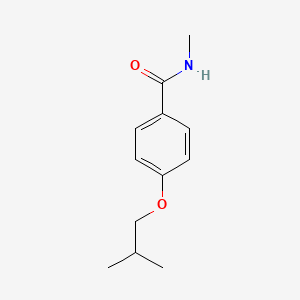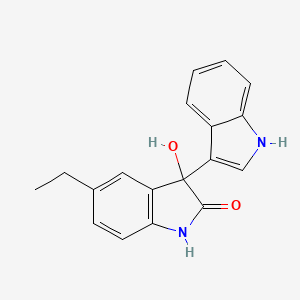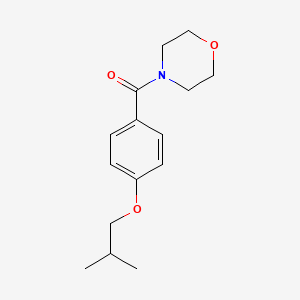![molecular formula C16H26ClNO3 B4400653 4-[2-(3-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400653.png)
4-[2-(3-butoxyphenoxy)ethyl]morpholine hydrochloride
説明
4-[2-(3-butoxyphenoxy)ethyl]morpholine hydrochloride, commonly known as Butoxamine hydrochloride, is a selective β2-adrenergic receptor antagonist. It is a chemical compound that is used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptors. The compound is synthesized using a specific method and has several advantages and limitations in laboratory experiments.
作用機序
Butoxamine hydrochloride acts by binding to the β2-adrenergic receptors and blocking the action of β2-adrenergic receptor agonists. The binding of Butoxamine to the receptor prevents the activation of adenylate cyclase, which is an enzyme that catalyzes the conversion of ATP to cAMP. The inhibition of adenylate cyclase leads to a decrease in cAMP levels, which in turn leads to a decrease in the activation of protein kinase A and other downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Butoxamine hydrochloride are related to the inhibition of β2-adrenergic receptor signaling pathways. The compound has been shown to decrease the relaxation of smooth muscle cells in the lungs and uterus, decrease the dilation of blood vessels, and decrease the release of insulin from pancreatic beta cells. Butoxamine hydrochloride has also been shown to decrease the activity of brown adipose tissue and increase the activity of white adipose tissue.
実験室実験の利点と制限
The advantages of using Butoxamine hydrochloride in laboratory experiments include its selectivity for β2-adrenergic receptors, its ability to block the effects of β2-adrenergic receptor agonists, and its relatively low toxicity. The limitations of using Butoxamine hydrochloride include its limited solubility in water, its short half-life in vivo, and its potential for off-target effects on other adrenergic receptors.
将来の方向性
Related to Butoxamine hydrochloride include studying its role in disease development and progression, investigating its potential as a therapeutic agent, and optimizing its synthesis and formulation for laboratory and clinical use.
科学的研究の応用
Butoxamine hydrochloride is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptors. The compound is a selective antagonist of β2-adrenergic receptors, which are predominantly found in smooth muscle cells of the lungs, uterus, and blood vessels. The compound is used to block the effects of β2-adrenergic receptor agonists, such as adrenaline and salbutamol, and to study the role of these receptors in various physiological processes.
特性
IUPAC Name |
4-[2-(3-butoxyphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-2-3-10-19-15-5-4-6-16(14-15)20-13-9-17-7-11-18-12-8-17;/h4-6,14H,2-3,7-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXIHAQRKRMFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)OCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2,6-dimethyl-4-(methylthio)phenoxy]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4400586.png)

![4-(benzyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4400623.png)
![3-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4400635.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B4400645.png)
![1-[2-(3-isopropoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B4400649.png)
![1-[4-(2,4-dichloro-3,5-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4400655.png)
![4-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4400659.png)
![1-[3-(4-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4400662.png)
![1-(4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4400669.png)

![5-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4400680.png)